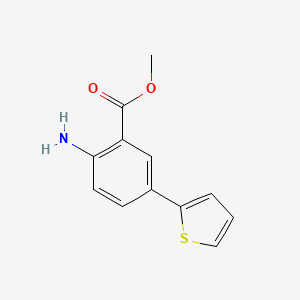

Methyl 2-amino-5-(thiophen-2-yl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

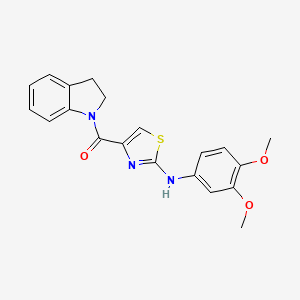

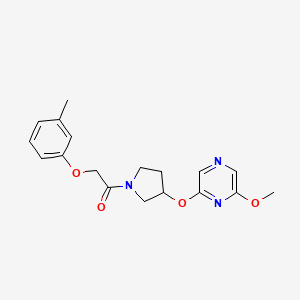

“Methyl 2-amino-5-(thiophen-2-yl)benzoate” is a chemical compound with the CAS Number: 926254-39-9 . It has a molecular weight of 233.29 . The IUPAC name for this compound is methyl 2-amino-5-(2-thienyl)benzoate . It is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of thiophene derivatives like “Methyl 2-amino-5-(thiophen-2-yl)benzoate” often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can produce aminothiophene derivatives .Molecular Structure Analysis

The InChI code for “Methyl 2-amino-5-(thiophen-2-yl)benzoate” is 1S/C12H11NO2S/c1-15-12(14)9-7-8(4-5-10(9)13)11-3-2-6-16-11/h2-7H,13H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 2-amino-5-(thiophen-2-yl)benzoate” is a powder that is stored at room temperature . It has a melting point of 159-161°C .科学的研究の応用

Medicinal Chemistry and Drug Development

Methyl 2-amino-5-(thiophen-2-yl)benzoate is a privileged heterocyclic compound with a thiophene ring system. Its derivatives have shown promise as potential biologically active compounds. Researchers have explored its use in drug development due to its diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . Further investigations into its structure-activity relationships (SAR) could lead to novel drug candidates.

Organic Semiconductors and Electronics

Thiophene derivatives play a crucial role in organic electronics. Methyl 2-amino-5-(thiophen-2-yl)benzoate can be incorporated into organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other organic semiconductor devices. Its electron-rich thiophene moiety contributes to charge transport and conductivity . Researchers continue to explore its potential in improving device performance.

Corrosion Inhibition

Thiophene derivatives, including Methyl 2-amino-5-(thiophen-2-yl)benzoate, find applications as corrosion inhibitors in industrial chemistry and material science. Their ability to protect metal surfaces from corrosion makes them valuable in various sectors, such as coatings, oil pipelines, and metal alloys .

DNA Thermal Denaturation Studies

Researchers have investigated the interaction of Methyl 2-amino-5-(thiophen-2-yl)benzoate with DNA using temperature-controlled spectrometry. Understanding its binding affinity and stability with DNA can provide insights into potential therapeutic applications .

Coordination Chemistry

A novel metal complex was synthesized using Methyl 2-amino-5-(thiophen-2-yl)benzoate as a ligand with Zn(II) sulfate heptahydrate. The complex exhibited a distorted square pyramidal geometry. Such coordination complexes have implications in catalysis, materials science, and bioinorganic chemistry .

Anti-Inflammatory and Analgesic Activities

Specific derivatives of Methyl 2-amino-5-(thiophen-2-yl)benzoate have demonstrated anti-inflammatory and analgesic properties. These compounds could serve as potential alternatives to existing drugs like indomethacin and celecoxib .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

将来の方向性

Thiophene-based analogs, like “Methyl 2-amino-5-(thiophen-2-yl)benzoate”, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . As such, future research may continue to explore the synthesis and applications of these compounds in various fields, including medicinal chemistry, material science, and industrial chemistry .

特性

IUPAC Name |

methyl 2-amino-5-thiophen-2-ylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-15-12(14)9-7-8(4-5-10(9)13)11-3-2-6-16-11/h2-7H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNRKISKHNTAHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C2=CC=CS2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-Bromobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2842727.png)

![(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2842729.png)

![methyl 3-{2-[2-(isopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2842733.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2842736.png)

![3-[(Pyridine-3-carbonyl)-amino]-propionic acid](/img/structure/B2842739.png)